

A Technical Guide to the Discovery and History of Natural Gas Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxide, hydrate

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This technical guide provides a comprehensive overview of the discovery and history of natural gas hydrates, from their initial observation as a laboratory curiosity to their recognition as a significant industrial challenge and a potential future energy resource.

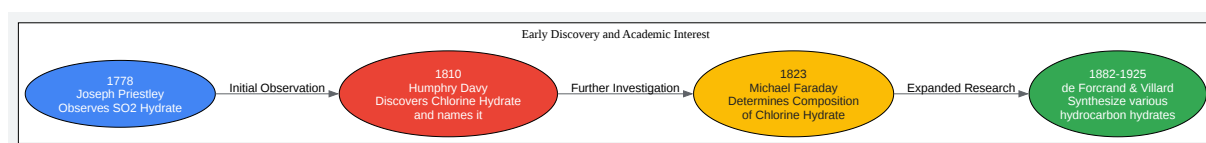
Early Discoveries and Foundational Research

The history of gas hydrates begins in the late 18th and early 19th centuries, with initial observations by prominent chemists.

- **1778: Joseph Priestley's Pioneering Observation** The first documented formation of a gas hydrate is attributed to British chemist Joseph Priestley in 1778.^{[1][2][3]} While experimenting with bubbling sulfur dioxide (SO₂) through near-freezing water, he observed the formation of solid, opaque crystals.^{[2][3]} Although Priestley noted their properties, such as their density being greater than water, he did not name them "hydrates".^[3]
- **1810-1811: Sir Humphry Davy and the Naming of Hydrates** In 1810, Sir Humphry Davy, a renowned British chemist, independently formed a chlorine hydrate by cooling an aqueous solution saturated with chlorine gas to below 9°C.^{[2][4]} He is credited with coining the term "hydrate" to describe these ice-like crystalline solids.^{[1][2]} Davy's work, published in 1811, brought wider attention to this new class of compounds.^{[2][5]}

- 1823: Michael Faraday's Compositional Analysis Michael Faraday, a student of Davy and a brilliant scientist in his own right, revisited the study of chlorine hydrate in 1823.[2][6] He was the first to determine the approximate composition of chlorine hydrate, proposing a formula of $\text{Cl}_2 \cdot 10\text{H}_2\text{O}$. [2][6] Faraday's work marked a shift towards understanding the chemical nature of these substances.[7] He also conducted experiments on the liquefaction of gases, which contributed to the understanding of the conditions under which hydrates form.[8]

The following is a timeline of the early academic period of gas hydrate research:



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Caption: Timeline of the early academic period of gas hydrate research.

The Industrial Era: A Nuisance in Pipelines

For over a century, gas hydrates remained largely a scientific curiosity. This changed dramatically in the 1930s with the growth of the natural gas industry.

- 1934: E.G. Hammerschmidt's Landmark Discovery In 1934, E.G. Hammerschmidt identified gas hydrates as the cause of blockages in natural gas pipelines, which had been a perplexing and costly problem.[5][6][9] He demonstrated that these ice-like plugs could form at temperatures well above the freezing point of water under the high pressures present in the pipelines.[5][6] This discovery shifted the focus of gas hydrate research from academic interest to a significant industrial challenge, spurring studies on their formation conditions and inhibition.[3][9] Hammerschmidt's work also led to the development of methods to prevent hydrate formation, such as the use of inhibitors like methanol and glycols.[6]

The Modern Era: A Potential Energy Resource

The latter half of the 20th century saw another paradigm shift in the perception of natural gas hydrates, from a nuisance to a potentially vast energy resource.

- 1960s: Discovery of Natural Gas Hydrates in Nature Russian scientists, including Yuri F. Makogon, were pioneers in proposing the existence of naturally occurring gas hydrate deposits in permafrost regions.^{[1][10]} In 1965, Makogon published work suggesting the possibility of gas hydrate formation in gas-saturated layers at low temperatures. The first discovery of a natural gas hydrate deposit was in the Messoyakha field in Siberia, with gas production from this field beginning in 1970.^{[1][9]}
- Global Exploration and Research Following the discovery in Siberia, extensive research and exploration programs were initiated worldwide to locate and characterize natural gas hydrate deposits.^[11] Significant occurrences have since been identified in permafrost regions and in marine sediments along continental margins.^{[12][13]} International collaborations, such as the Ocean Drilling Program (ODP) and the Integrated Ocean Drilling Program (IODP), have been instrumental in advancing the understanding of these deposits.^[11]

The Structure of Natural Gas Hydrates

Natural gas hydrates are crystalline solids in which gas molecules are trapped within a cage-like framework of water molecules. There are three main crystal structures of natural gas hydrates found in nature: Structure I (sI), Structure II (sII), and Structure H (sH).^[14]

Structure Type	Cage Types	Unit Cell Composition	Common Guest Molecules
Structure I (SI)	2 small (5^{12}) cages, 6 large ($5^{12}6^2$) cages	46 H ₂ O molecules	Methane, Ethane, Carbon Dioxide, Hydrogen Sulfide
Structure II (SII)	16 small (5^{12}) cages, 8 large ($5^{12}6^4$) cages	136 H ₂ O molecules	Propane, Isobutane, Nitrogen
Structure H (SH)	3 small (5^{12}) cages, 2 medium ($4^35^66^3$) cages, 1 large ($5^{12}6^8$) cage	34 H ₂ O molecules	Methane with larger molecules like isopentane or neohexane

Data compiled from multiple sources.[\[15\]](#)[\[14\]](#)

The following diagram illustrates the basic concept of a gas hydrate structure:

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Natural Gas Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8676080#discovery-and-history-of-natural-gas-hydrates]

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